molecular formula C22H20F2N4O3S B11489039 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11489039
M. Wt: 458.5 g/mol
InChI Key: CNFHDLOKCITJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one is a complex heterocyclic compound that features a unique structure combining benzimidazole and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2,4-difluoroaniline with a suitable benzimidazole derivative under controlled conditions, followed by cyclization and morpholine substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-1,3-dihydroxybenzene: A simpler fluorinated aromatic compound with different reactivity and applications.

    2,4-difluoro-3-(1-pyrrolidinyl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one: A structurally related compound with a pyrrolidine substituent instead of morpholine.

Uniqueness

2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one is unique due to its combination of fluorine atoms and morpholine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20F2N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2,4-difluoro-1,3-dimorpholin-4-ylbenzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C22H20F2N4O3S/c23-16-18(26-5-9-30-10-6-26)15-20(17(24)19(16)27-7-11-31-12-8-27)32-22-25-13-3-1-2-4-14(13)28(22)21(15)29/h1-4H,5-12H2

InChI Key

CNFHDLOKCITJSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=C(C(=C2F)N4CCOCC4)F)SC5=NC6=CC=CC=C6N5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.